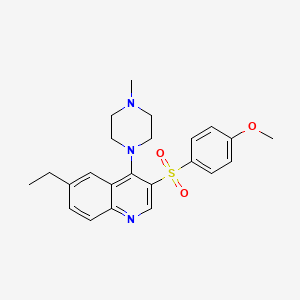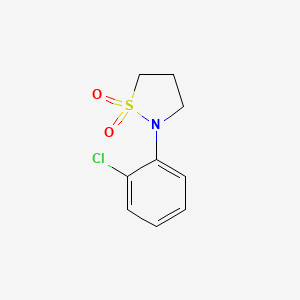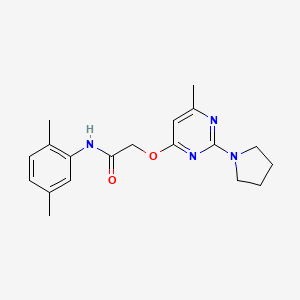![molecular formula C9H18Cl2N4O B2727624 [1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2418673-23-9](/img/structure/B2727624.png)
[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride” (EN300-26677394), focusing on six unique applications:
Pharmaceutical Development
EN300-26677394, containing the 1,2,4-oxadiazole moiety, is a promising candidate in pharmaceutical research. Compounds with this structure are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients for various therapeutic applications .
Cancer Therapy
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . These inhibitors can target specific cancer cells, reducing the growth and spread of tumors. This makes EN300-26677394 a valuable compound in the development of new cancer treatments.
Metabolic and Inflammatory Diseases
EN300-26677394 has shown potential as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1). This receptor is a prominent target for treating metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The compound’s ability to selectively activate GPBAR1 without affecting other bile acid receptors makes it a promising candidate for drug development in these areas.
Antimicrobial Agents
The 1,2,4-oxadiazole ring in EN300-26677394 is also known for its antimicrobial properties. Compounds with this structure have been recognized as effective antimicrobials, capable of combating a wide range of bacterial and fungal infections . This makes EN300-26677394 a potential candidate for developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, the 1,2,4-oxadiazole ring is utilized for the development of various heterocycles due to its low aromaticity and the presence of a weak O–N bond . EN300-26677394 can be employed in synthetic methodologies to create structurally diverse compounds, which can be further explored for various chemical and pharmaceutical applications.
Energetic Materials
EN300-26677394 and its derivatives can be used in the development of energetic materials. The 1,2,4-oxadiazole ring is a key component in the synthesis of energetic ionic salts, which are used in propellants, explosives, and pyrotechnics . These materials are crucial for various industrial and military applications.
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that EN300-26677394 may also target similar pathways.
Mode of Action
It’s known that sulfonyl fluorides, a group to which this compound belongs, can modify many protein residues in a context-specific manner, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This suggests that EN300-26677394 may interact with its targets by modifying these residues, leading to changes in their function.
Biochemical Pathways
Given the potential anti-infective activity of similar compounds , it’s possible that EN300-26677394 may affect pathways related to bacterial, viral, or parasitic infections. The downstream effects of these interactions would likely depend on the specific targets and their roles within these pathways.
Pharmacokinetics
It’s known that sulfonyl fluorides are stable to moisture and have improved selectivity , which could potentially impact the bioavailability of EN300-26677394.
Result of Action
Given the potential for sulfonyl fluorides to modify protein residues , it’s possible that EN300-26677394 could alter the function of its targets, leading to changes at the molecular and cellular levels.
Action Environment
It’s known that sulfonyl fluorides are stable to moisture , suggesting that the action of EN300-26677394 may be relatively unaffected by humidity
特性
IUPAC Name |
[1-(1,2,4-oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-5-8-1-3-13(4-2-8)6-9-11-7-12-14-9;;/h7-8H,1-6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMUFQFCEPHBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=NC=NO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)





![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)
